![molecular formula C6H4BrN3 B567892 6-Bromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1206973-12-7](/img/structure/B567892.png)

6-Bromo-1H-pyrazolo[4,3-c]pyridine

カタログ番号 B567892

CAS番号:

1206973-12-7

分子量: 198.023

InChIキー: PGKALOYNTWMFKJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

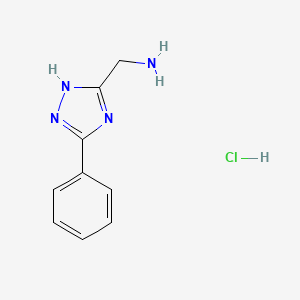

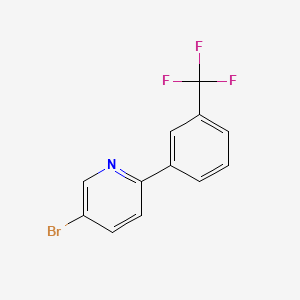

6-Bromo-1H-pyrazolo[4,3-c]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It is used in various fields of research .

Synthesis Analysis

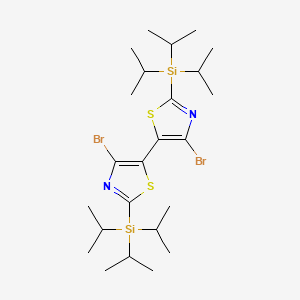

Based on the information retrieved, the synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, involves scaffold hopping and computer-aided drug design . A wide variety of aryl and heteroaryl-boronic acids can be coupled with pyrazolo[4,3-c]pyridines with high selectivity .Molecular Structure Analysis

The molecular weight of 6-Bromo-1H-pyrazolo[4,3-c]pyridine is 198.02 . The SMILES string representation of its structure is Brc1cc2[nH]ncc2cn1 .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

6-Bromo-1H-pyrazolo[4,3-c]pyridine is a solid compound . More detailed physical and chemical properties were not found in the retrieved documents.科学的研究の応用

1. Application as TRK Inhibitors

- Summary of the Application: Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Pyrazolo[3,4-b]pyridine derivatives, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, have been synthesized and evaluated for their activities to inhibit TRKA .

- Methods of Application: The compounds were synthesized based on scaffold hopping and computer-aided drug design . The molecular docking study was used to evaluate the binding mode between the compounds and TRKA .

- Results or Outcomes: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

2. Biomedical Applications

- Summary of the Application: Pyrazolo[3,4-b]pyridines, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application: The compounds are synthesized starting from both a preformed pyrazole or pyridine .

- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

3. Antimicrobial and Antitumor Applications

- Summary of the Application: The pyrazolopyrimidine moiety, which includes 6-Bromo-1H-pyrazolo[4,3-c]pyridine, is used in the design of many pharmaceutical compounds .

- Methods of Application: These compounds are synthesized and then tested for their antimicrobial and antitumor activities .

- Results or Outcomes: These compounds have shown a variety of medicinal applications including antimicrobial, antitumor .

4. Antidiabetic and Anti-Alzheimer’s Disease Applications

- Summary of the Application: Pyrazolopyrimidine derivatives, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, have been used in the development of antidiabetic and anti-Alzheimer’s disease drugs .

- Methods of Application: These compounds are synthesized and then tested for their antidiabetic and anti-Alzheimer’s disease activities .

- Results or Outcomes: These compounds have shown potential in the treatment of diabetes and Alzheimer’s disease .

5. Anti-Inflammatory and Antioxidant Applications

- Summary of the Application: Pyrazolopyrimidine derivatives, including 6-Bromo-1H-pyrazolo[4,3-c]pyridine, have been used in the development of anti-inflammatory and antioxidant drugs .

- Methods of Application: These compounds are synthesized and then tested for their anti-inflammatory and antioxidant activities .

- Results or Outcomes: These compounds have shown potential in the treatment of inflammation and oxidative stress .

6. Photophysical Properties

- Summary of the Application: The photophysical properties of 6-Bromo-1H-pyrazolo[4,3-c]pyridine have been studied .

- Methods of Application: The compound is synthesized and then its photophysical properties are studied .

- Results or Outcomes: The study of the photophysical properties of this compound can contribute to the understanding of its behavior in different applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-bromo-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKALOYNTWMFKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743378 |

Source

|

| Record name | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-pyrazolo[4,3-c]pyridine | |

CAS RN |

1206973-12-7 |

Source

|

| Record name | 6-Bromo-1H-pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications

Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …

Number of citations: 61

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

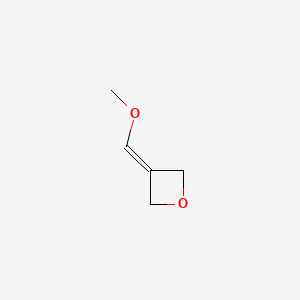

(2-(Pyridin-2-yl)phenyl)boronic acid

1243264-50-7

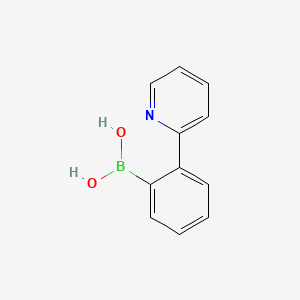

2,3-Difluoropyridin-4-ol

1227579-00-1

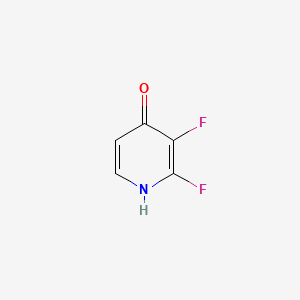

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)